2-(Chloromethyl)furan
Overview
Description
2-(Chloromethyl)furan is a chemical compound that serves as an electrophile in various chemical reactions. It is a derivative of furan, a heterocyclic organic compound, and contains a chloromethyl group attached to the furan ring. This compound is of interest due to its potential as a building block in the synthesis of various organic molecules, including pharmaceuticals and polymers .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)furan and its derivatives can be achieved through different pathways. One method involves the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, leading to novel biobased furan polyesters . Another approach is the photochemical reaction between 2-chlorophenol derivatives and terminal alkynes, which forms 2-substituted benzo[b]furans . Additionally, 2-(Chloromethyl)furan can react with lithium trialkylalkynylborates, followed by oxidation to produce 2-furfurylketones . Furthermore, the CuI-catalyzed cycloisomerization of alkynyl ketones has been used to synthesize 2-mono- and 2,5-disubstituted furans .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)furan derivatives has been characterized in several studies. For instance, the structure of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans was confirmed by single-crystal X-ray analysis . These structures are significant as they provide insights into the reactivity and potential applications of these compounds in various fields.
Chemical Reactions Analysis
2-(Chloromethyl)furan participates in a variety of chemical reactions. It has been used as an intermediate in the production of acid chloride derivatives, which are useful for the production of biofuels and polymers . Multi-component synthesis involving 2-(Chloromethyl)furan has led to the formation of 2,2′-bifurans and 2-(thiophen-2-yl)furans . Additionally, the chloromethyl group in 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan has been shown to react with N- and S-nucleophilic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)furan-based compounds have been explored in various studies. The effects of the number of methylene units in the dicarboxylic segments on the physical properties of furan polyesters were discussed, indicating the influence of molecular structure on material properties . The phase-transfer catalyzed alkoxylation of 2-(dichloromethyl) furan by alcohols has been studied, revealing the formation of different products depending on the reaction conditions10.
Scientific Research Applications
-
Epoxy Resins
- Field : Material Science
- Application : Furan derivatives are used for the synthesis of epoxy resins . These resins are produced in high volumes in the industry for a wide range of applications .
- Method : The synthesis involves the preparation of diamines and diepoxy monomers from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks . The processes involved in the monomers preparation include reductive amination, etherification, esterification, and carbonatation .
- Results : The furan derivatives slightly favor higher Tg values, attributed to the hydrogen bonding brought by the furan moieties . All these Tg values are much lower (of ca. 100 °C) than those of materials prepared from DGEBA due to the presence of the methylene spacer between the (pseudo)aromatic group and the epoxide moiety .
-
Biomass Conversion
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used to synthesize a spectacular range of compounds economically from biomass .
- Method : The synthesis involves a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
-
Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : Furan derivatives are used in the synthesis of various pharmaceutical compounds . They are used as building blocks in the synthesis of a wide range of bioactive compounds .
- Method : The synthesis involves various chemical reactions including condensation, substitution, and cyclization . The specific methods and procedures can vary widely depending on the specific compound being synthesized .
- Results : The resulting compounds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
-
Biofuels
- Field : Biochemical Engineering
- Application : Furan derivatives, specifically 2,5-dimethylfuran (2,5-DMF), are used in the production of biofuels . 2,5-DMF is a promising biofuel because it has a higher energy density and lower hygroscopicity than ethanol .
- Method : The production of 2,5-DMF involves the dehydration of fructose or glucose, followed by the hydrogenation of the resulting 5-hydroxymethylfurfural .
- Results : The resulting 2,5-DMF has properties that make it a promising substitute for traditional fossil fuels .
-
Textiles and Coatings
- Field : Textile Engineering and Material Science
- Application : Furan derivatives have made steady, impressive, and progressive impacts over the last 9 decades in the textiles, paints and coatings industries .
- Method : The specific methods and procedures can vary widely depending on the specific compound being synthesized and the application .
- Results : The use of furan derivatives in these fields has resulted in the development of a wide range of products with unique properties .
-
Aerospace and Automotive Industries
- Field : Aerospace and Automotive Engineering
- Application : Furan derivatives have been used in the aerospace and automotive industries .
- Method : The specific methods and procedures can vary widely depending on the specific compound being synthesized and the application .
- Results : The use of furan derivatives in these fields has resulted in the development of a wide range of products with unique properties .
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBJDIOIDQSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277135 | |
Record name | 2-(CHLOROMETHYL)FURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)furan | |
CAS RN |
617-88-9 | |
Record name | 2-(Chloromethyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(CHLOROMETHYL)FURAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(CHLOROMETHYL)FURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloromethylfuran | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3Q2ZT7B3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.